molecular formula C14H12N2O2S B5567683 3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No. B5567683
M. Wt: 272.32 g/mol
InChI Key: QSOBBVWDMLLEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as "compound 1" and has a molecular weight of 325.4 g/mol.

Scientific Research Applications

Antimicrobial Activities

Research indicates that derivatives of thieno[3,2-c]pyrazole, closely related to 3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, have been synthesized and evaluated for antimicrobial properties. These compounds showed moderate to high antimicrobial activity against a range of microorganisms, including fungi (Aspergillus fumigatus, Geotrichum candidum, Syncephalastrum racemosum, Candida albicans) and bacteria (Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli). The synthesis approach and the testing methodologies provide a framework for exploring the antimicrobial potential of similar compounds (H. Aly, 2016).

Structural and Spectral Studies

Further studies focus on the structural and spectral characteristics of similar pyrazole derivatives, offering insights into their chemical properties and potential applications in various fields, including pharmaceuticals and material sciences. Experimental and theoretical analyses, such as NMR and IR spectroscopy, alongside density functional theory (DFT) calculations, contribute to a deeper understanding of these compounds' molecular structures and behaviors (S. Viveka et al., 2016).

Synthesis of Heterocyclic Compounds

Research on the synthesis of bifunctional thieno[3,2-c]pyrazole derivatives reveals a straightforward route for creating new heterocyclic compounds based on this structure. These synthetic pathways not only expand the chemical space of pyrazole derivatives but also provide a foundation for the development of novel molecules with potential biological and pharmacological applications (Z. Turgut, N. Oecal, 2002).

Nonlinear Optical Properties

Studies on related pyrazole derivatives highlight their potential as materials with nonlinear optical properties. This research suggests that certain structural modifications to the pyrazole core can enhance these materials' optical nonlinearities, making them suitable candidates for applications in optical limiting devices and photonic technologies (B. Chandrakantha et al., 2013).

Antitumor Activity

Some derivatives of pyrazole, closely related to the compound , have been synthesized and tested for their antitumor activities. These studies provide valuable insights into the structural requirements for antitumor activity and open new avenues for the development of pyrazole-based anticancer agents (M. Queiroz et al., 2009).

properties

IUPAC Name

3-methyl-1-(4-methylphenyl)thieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-3-5-10(6-4-8)16-13-11(9(2)15-16)7-12(19-13)14(17)18/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOBBVWDMLLEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)O)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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